molecular formula C12H20N2O2 B2489242 2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}ethan-1-ol CAS No. 415924-29-7

2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}ethan-1-ol

Cat. No.: B2489242
CAS No.: 415924-29-7
M. Wt: 224.304
InChI Key: XLWQHDMTTMOXGN-UHFFFAOYSA-N
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Description

2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}ethan-1-ol is a chemical compound that features a piperazine ring substituted with a 5-methylfuran moiety and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}ethan-1-ol typically involves the reaction of 5-methylfuran-2-carbaldehyde with piperazine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group would yield an aldehyde or carboxylic acid, while substitution reactions on the piperazine ring could introduce various functional groups .

Scientific Research Applications

2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}ethan-1-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}ethan-1-ol is unique due to the combination of the 5-methylfuran moiety and the piperazine ring, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

IUPAC Name

2-[4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-11-2-3-12(16-11)10-14-6-4-13(5-7-14)8-9-15/h2-3,15H,4-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWQHDMTTMOXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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